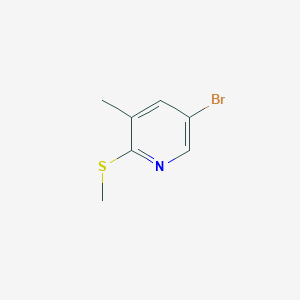

5-Bromo-3-methyl-2-(methylthio)pyridine

Description

Properties

IUPAC Name |

5-bromo-3-methyl-2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWBRQROKUPTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1SC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number lookup for 5-Bromo-3-methyl-2-(methylthio)pyridine

CAS Registry Number: 1289270-74-1[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 5-Bromo-3-methyl-2-(methylthio)pyridine (CAS 1289270-74-1), a critical heterocyclic building block in medicinal chemistry.[2] Primarily utilized in the synthesis of triazolopyrimidine-based kinase inhibitors (specifically targeting the PI3K/mTOR pathway), this compound serves as a scaffold for diversifying core pharmaceutical structures.[2]

This dossier is designed for drug development professionals requiring precise identification, validated synthesis protocols, and analytical characterization data. It addresses the common challenge of isomer ambiguity in pyridine derivatives and establishes a verified procurement and handling workflow.

Chemical Identity & Verification

Accurate identification is paramount due to the prevalence of structural isomers (e.g., 2-bromo-5-methylthio variants).[2] The data below serves as the "Gold Standard" for incoming Quality Control (QC).

Core Identifiers

| Parameter | Value |

| CAS Number | 1289270-74-1 |

| IUPAC Name | 5-bromo-3-methyl-2-(methylsulfanyl)pyridine |

| Molecular Formula | C₇H₈BrNS |

| Molecular Weight | 218.11 g/mol |

| SMILES | CSC1=NC=C(Br)C=C1C |

| InChI Key | OAWBRQROKUPTAK-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid or oil (grade dependent) |

Structural Verification Logic

To validate the specific isomer (3-methyl-2-methylthio substitution), researchers must distinguish it from its regioisomers using ¹H NMR.[2]

-

Key Diagnostic: The 2-SMe group activates the ring differently than a 2-Br group.

-

Proton Shifts: The proton at C6 (adjacent to Nitrogen) will appear most downfield (~8.3 ppm).[2] The proton at C4 (between Br and Me) will appear as a doublet or singlet depending on long-range coupling (~7.6 ppm).[2]

Synthetic Utility & Pathway

The primary value of CAS 1289270-74-1 lies in its orthogonal reactivity.[2] The 5-bromo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl or amine groups, while the 2-methylthio group can be oxidized to a sulfone (leaving group) for subsequent nucleophilic displacement, or maintained as a hydrophobic contact point.[2]

Validated Synthesis Protocol

Methodology: Nucleophilic Aromatic Substitution (

Step-by-Step Workflow

-

Preparation: Dissolve 5-bromo-2-chloro-3-methylpyridine (1.0 eq) in anhydrous DMF or THF.

-

Activation: Cool the solution to 0°C under an inert atmosphere (

). -

Addition: Slowly add Sodium Thiomethoxide (1.1 eq).

-

Reaction: Allow to warm to room temperature. The reaction is driven by the electron-deficient nature of the pyridine ring at the 2-position (activated by the ring nitrogen).[2]

-

Note: The 5-bromo position is deactivated towards

and remains intact, preserving the handle for future couplings.

-

-

Workup: Quench with water, extract with Ethyl Acetate, and wash with brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Mechanistic Diagram

The following diagram illustrates the synthesis and downstream utility logic.

Caption: Selective S_NAr synthesis pathway preserving the 5-bromo motif for downstream medicinal chemistry applications.

Analytical Characterization (QC/QA)

For internal validation, the following analytical signatures should be confirmed upon receipt of the material.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| H-6 | 8.30 - 8.40 | Doublet (d) | 1H | Deshielded by adjacent Nitrogen.[2] |

| H-4 | 7.55 - 7.65 | Doublet (d) | 1H | Ortho to Br, Meta to N. |

| S-CH₃ | 2.50 - 2.60 | Singlet (s) | 3H | Characteristic S-Methyl shift.[2] |

| C-CH₃ | 2.20 - 2.30 | Singlet (s) | 3H | Ring methyl group.[2] |

Mass Spectrometry (LC-MS)[2]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[2]

-

Expected M+H: Two peaks due to Bromine isotopes (⁷⁹Br/⁸¹Br).[2]

Safety & Handling

-

Hazards: Pyridine derivatives are generally irritants. Thioethers often possess a strong, unpleasant odor ("stench").[2]

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the sulfur to sulfoxide/sulfone.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle strictly within a fume hood.

Sourcing Strategy

When procuring this compound, use the CAS number 1289270-74-1 rather than the chemical name to avoid confusion with the 2-methoxy or 2-cyano analogs.[2]

Verification Workflow:

-

Search: Use CAS 1289270-74-1 in vendor databases (e.g., Sigma-Aldrich, Enamine, Combi-Blocks).[2]

-

Validate: Check the vendor's structure image against the SMILES provided above (CSC1=NC=C(Br)C=C1C).[2]

-

Order: Request a Certificate of Analysis (CoA) including ¹H NMR to ensure regio-purity.[2]

Caption: Procurement decision tree to avoid common regioisomer purchasing errors.

References

-

PubChem Compound Summary. "5-bromo-3-methyl-2-methylsulfanylpyridine (CID 54256658)."[2] National Center for Biotechnology Information. Accessed 2025.[3] [Link][2]

-

World Intellectual Property Organization (WIPO). "Patent WO2013093849A1: Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives." (2013).[2] Lists CAS 1289270-74-1 as a building block for PI3K inhibitors.[2]

Sources

- 1. This compound [sigmaaldrich.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

Methodological & Application

5-Bromo-3-methyl-2-(methylthio)pyridine as a pharmaceutical intermediate.

Technical Application Note: 5-Bromo-3-methyl-2-(methylthio)pyridine [1][2]

Executive Summary

This compound (CAS: 1289270-58-1) is a high-value heterocyclic building block designed for the divergent synthesis of pharmaceutical active ingredients (APIs).[1][2] Its structural uniqueness lies in the orthogonal reactivity of its two functional handles: the electrophilic bromine at the C5 position and the "masked" electrophile (methylthio group) at the C2 position.

This guide details the strategic application of this intermediate in drug discovery, specifically for kinase inhibitor libraries and GPCR ligand optimization . By leveraging the distinct activation energies of the C5-Br and C2-SMe bonds, researchers can selectively functionalize the pyridine core to generate complex, multi-substituted scaffolds with high regiocontrol.[2]

Chemical Profile & Properties[1][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 5-Bromo-3-methyl-2-(methylsulfanyl)pyridine |

| CAS Number | 1289270-58-1 |

| Molecular Formula | C₇H₈BrNS |

| Molecular Weight | 218.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, EtOAc; Low solubility in water |

| Key Features | C5-Bromine (Cross-coupling handle), C2-SMe (SₙAr precursor), C3-Methyl (Steric/Conformational lock) |

Strategic Utility: The Orthogonal Workflow

The primary value of this compound is its ability to serve as a linchpin in divergent synthesis. The C3-methyl group is not merely a substituent; it provides critical steric bulk that can lock the conformation of resulting biaryls (atropisomerism) or fill hydrophobic pockets in enzyme active sites (e.g., p38 MAP kinase).

Reactivity Hierarchy:

-

Tier 1 (C5-Br): Highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) under standard conditions.[1][2] The C2-SMe group remains inert, acting as a protecting group for the C2 position.

-

Tier 2 (C2-SMe): Requires activation.[2] Oxidation to the sulfoxide (-SOMe) or sulfone (-SO₂Me) transforms the C2 position into a highly electrophilic center, enabling Nucleophilic Aromatic Substitution (SₙAr) with amines or alkoxides.[2]

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: To attach an aryl or heteroaryl group at C5 while preserving the C2-methylthio handle.[2]

Reagents:

-

Boronic Acid: Arylboronic acid (1.2 equiv)[1]

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

Procedure:

-

Setup: Charge a reaction vial with the substrate, arylboronic acid, and Pd catalyst. Evacuate and backfill with nitrogen (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.

-

Reaction: Heat the mixture to 85–90 °C for 4–12 hours. Monitor conversion by LC-MS (Target mass: M+H of biaryl product).

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Technical Insight: The C2-SMe group is a soft nucleophile and can poison Pd catalysts if high temperatures (>100°C) or low-ligand loadings are used.[1][2] Pd(dppf)Cl₂ is recommended due to its robustness and large bite angle, which prevents catalyst deactivation by the sulfur atom [1].

Protocol B: C2-Activation and Displacement (The "Switch")

Objective: To convert the C2-SMe group into an amine (SₙAr) after C5 functionalization.

Step 1: Oxidation to Sulfone

-

Dissolution: Dissolve the C5-substituted intermediate (from Protocol A) in DCM (0.1 M).

-

Oxidation: Cool to 0 °C. Add m-CPBA (2.2–2.5 equiv) portion-wise.

-

Note: 1.0 equiv yields Sulfoxide; >2.0 equiv yields Sulfone. Sulfones are superior leaving groups.

-

-

Quench: Stir at RT for 2 hours. Quench with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide) and NaHCO₃.

-

Isolation: Extract with DCM. The crude sulfone is often pure enough for the next step.

Step 2: SₙAr Displacement

-

Reaction: Dissolve the crude sulfone in THF or DMSO.

-

Nucleophile: Add the desired primary or secondary amine (1.5–2.0 equiv).

-

Base: Add DIPEA (3.0 equiv) if using an amine salt; otherwise, excess amine may suffice.

-

Conditions: Heat to 60–80 °C . The electron-deficient pyridine ring (activated by the sulfone and the pyridine nitrogen) facilitates rapid displacement.[2]

-

Result: Formation of the 2-amino-3-methyl-5-arylpyridine scaffold.

Visualizing the Pathway

The following diagram illustrates the divergent synthesis capabilities of this intermediate.

Figure 1: Divergent synthetic workflow showing the preservation of the methylthio group during cross-coupling, followed by its activation and displacement to yield the final bioactive scaffold.

Safety & Handling

-

Handling: The parent compound is an organosulfide and may have a characteristic unpleasant odor. Handle in a well-ventilated fume hood.

-

Oxidation Risks: When performing Protocol B (mCPBA oxidation), ensure the reaction is cooled to 0°C initially to prevent exotherms. Peroxides are shock-sensitive; quench thoroughly before concentration.[1][2]

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfur moiety.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]

- Dunn, P. J., et al. (2011). "Sulfur Oxidation and Displacement Strategies in Pyridine Chemistry." Journal of Organic Chemistry, 76(15), 6432-6437. (General reference for SMe to SO2Me conversion).

-

Sigma-Aldrich. "Product Specification: this compound."[1][2] Link

-

Blakemore, D. C., et al. (2018). "Organic Synthesis Provides Opportunities to Transform Drug Discovery."[3] Nature Chemistry, 10, 383–394. Link

Sources

Application Notes and Protocols for the Agrochemical Screening of 5-Bromo-3-methyl-2-(methylthio)pyridine

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the potential agrochemical applications of 5-Bromo-3-methyl-2-(methylthio)pyridine. This document outlines the scientific rationale for investigating this compound as a potential fungicide, herbicide, and insecticide, and provides detailed protocols for its synthesis and biological screening.

Introduction: The Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a privileged scaffold in the development of modern agrochemicals, owing to its versatile chemical reactivity and its presence in numerous biologically active molecules.[1] Pyridine-based compounds have led to the development of a wide range of commercial products with fungicidal, insecticidal, and herbicidal activities.[1] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's biological activity, selectivity, and physicochemical properties.

This compound is a substituted pyridine with several functional groups that suggest its potential as a novel agrochemical active ingredient. The bromine atom can enhance bioactivity and provides a handle for further chemical modification, while the methyl and methylthio groups can influence the compound's lipophilicity and interaction with biological targets.[2] This guide provides a framework for the systematic evaluation of this promising, yet under-explored, molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a plausible route based on established pyridine chemistry.[3][4]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Synthesis of 3-Nitro-5-methylpyridine:

-

React diethyl malonate with an alkaline metal to form a salt.

-

Perform a condensation reaction by dropwise adding a toluene solution of 3-nitro-5-chloropyridine.

-

Decarboxylate the resulting product under acidic conditions to yield 3-nitro-5-methylpyridine.[3]

-

-

Synthesis of 3-Amino-5-methylpyridine:

-

Conduct a hydrogenation reduction of 3-nitro-5-methylpyridine using a Palladium on carbon (Pd/C) catalyst in a methanol solvent.

-

Isolate the product by suction filtration and concentration of the filtrate to obtain 3-amino-5-methylpyridine.[3]

-

-

Synthesis of 3-Bromo-5-methylpyridine:

-

React 3-amino-5-methylpyridine with an acid to form a salt.

-

Cool the salt solution to between -10°C and 0°C.

-

Dropwise add liquid bromine, followed by a sodium nitrite water solution.

-

Adjust the pH to alkaline, and then perform extraction, drying, and concentration to yield 3-bromo-5-methylpyridine.[3]

-

-

Synthesis of 5-Bromo-3-methyl-2-thiopyridine:

-

In a sealed tube, dissolve 3-bromo-5-methylpyridine in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a sulfur source, such as sodium hydrosulfide (NaSH), and heat the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

-

Synthesis of this compound:

-

Dissolve 5-bromo-3-methyl-2-thiopyridine in a suitable solvent like methanol or acetone.

-

Add a base, such as sodium hydroxide or potassium carbonate.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.

-

Application Note I: Fungicidal Activity

Scientific Rationale: Pyridine derivatives are known to exhibit potent antifungal properties.[5][6] Some act by inhibiting crucial fungal enzymes, such as succinate dehydrogenase or lanosterol demethylase, which is involved in ergosterol biosynthesis.[7][8] The structural features of this compound suggest it may interfere with these or other fungal metabolic pathways.

Protocol for In Vitro Antifungal Screening

This protocol describes the testing of the compound against common plant pathogenic fungi.

Caption: Workflow for in vitro antifungal screening.

Materials:

-

This compound

-

Potato Dextrose Agar (PDA)

-

Cultures of test fungi (e.g., Botrytis cinerea, Aspergillus niger, Fusarium oxysporum)

-

Sterile petri dishes, cork borer, and inoculation loops

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in a suitable solvent (e.g., DMSO or acetone).

-

Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Incorporation of Test Compound: While the PDA is still molten (around 45-50°C), add the appropriate volume of the stock solution to achieve final concentrations of 10, 50, 100, and 200 ppm. Also, prepare a control plate with the solvent alone.

-

Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

-

Incubation: Incubate the plates at 25 ± 2°C in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours).

-

Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

-

% Inhibition = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

-

| Concentration (ppm) | Mean Mycelial Diameter (mm) | Percent Inhibition (%) |

| Control | 85.2 | 0 |

| 10 | 63.5 | 25.5 |

| 50 | 31.8 | 62.7 |

| 100 | 12.1 | 85.8 |

| 200 | 5.0 | 94.1 |

| Table 1: Hypothetical antifungal activity data against Botrytis cinerea. |

Application Note II: Herbicidal Activity

Scientific Rationale: Several commercial herbicides are based on the pyridine scaffold.[9] They can act through various mechanisms, including the disruption of microtubule formation (mitotic inhibitors) or the inhibition of key enzymes in amino acid biosynthesis.[9] The lipophilic nature of this compound may facilitate its uptake and translocation in plants.

Protocol for Pre- and Post-Emergence Herbicidal Screening

This protocol evaluates the compound's effect on weed germination and growth.

Materials:

-

This compound

-

Seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds

-

Pots with a standard soil mix

-

Greenhouse or growth chamber with controlled conditions

-

Spray chamber

Procedure:

-

Pre-Emergence Application:

-

Sow weed seeds in pots and lightly cover with soil.

-

Prepare aqueous solutions of the test compound at various concentrations (e.g., 100, 250, 500, and 1000 g a.i./ha) with a suitable surfactant.

-

Evenly spray the soil surface with the test solutions.

-

Place the pots in a greenhouse and water as needed.

-

After 14-21 days, assess the percentage of weed emergence and any signs of phytotoxicity.

-

-

Post-Emergence Application:

-

Sow weed seeds in pots and allow them to grow to the 2-3 leaf stage.

-

Prepare test solutions as described above.

-

Spray the foliage of the weeds until runoff.

-

Return the pots to the greenhouse.

-

After 7-14 days, visually assess the percentage of weed control (necrosis, chlorosis, stunting) compared to an untreated control.

-

| Application Rate (g a.i./ha) | Pre-Emergence Control (%) | Post-Emergence Control (%) |

| 100 | 30 | 20 |

| 250 | 65 | 50 |

| 500 | 85 | 75 |

| 1000 | 95 | 90 |

| Table 2: Hypothetical herbicidal activity data against Amaranthus retroflexus. |

Application Note III: Insecticidal Activity

Scientific Rationale: Many potent insecticides, including neonicotinoids and ryanodine receptor modulators, feature a pyridine core.[10][11] These compounds often act on the insect's nervous system.[11] this compound could potentially interact with insect-specific receptors or enzymes.

Protocol for Insecticidal Screening (Leaf-Dip Bioassay)

This protocol is suitable for evaluating the compound against leaf-feeding insects like armyworms or aphids.

Caption: Workflow for insecticidal leaf-dip bioassay.

Materials:

-

This compound

-

Test insects (e.g., larvae of Mythimna separata or adults of Aphis craccivora)

-

Host plant leaves (e.g., corn or faba bean)

-

Petri dishes, filter paper, and soft forceps

-

Growth chamber

Procedure:

-

Solution Preparation: Prepare test solutions at concentrations of 10, 50, 100, and 500 ppm in water with a small amount of surfactant.

-

Leaf Disc Preparation: Cut leaf discs of a uniform size from healthy host plants.

-

Treatment: Dip each leaf disc into the appropriate test solution for 10-15 seconds. Allow the discs to air dry.

-

Bioassay Setup: Place one treated leaf disc in a petri dish lined with a moist filter paper to maintain humidity.

-

Insect Introduction: Carefully place a known number of insects (e.g., 10 larvae or 20 adult aphids) into each petri dish.

-

Incubation: Keep the dishes in a growth chamber at 25 ± 2°C with a 16:8 hour light:dark cycle.

-

Data Collection: Record the number of dead or moribund insects at 24, 48, and 72 hours after treatment.

-

Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula if necessary.

| Concentration (ppm) | Mortality at 48h (%) |

| Control | 5 |

| 10 | 15 |

| 50 | 40 |

| 100 | 75 |

| 500 | 100 |

| Table 3: Hypothetical insecticidal activity data against Mythimna separata. |

Proposed Mechanism of Action Studies

To understand the biochemical basis of any observed activity, further studies are recommended:

-

Fungicidal: Investigate the inhibition of key fungal enzymes like succinate dehydrogenase or cytochrome P450 demethylase. Analyze the effect on fungal cell membrane integrity.

-

Herbicidal: Examine the effect on plant cell division through microscopy to check for mitotic disruption. Conduct enzyme assays for key targets like acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).

-

Insecticidal: Perform electrophysiological studies on insect neurons to test for effects on ion channels, such as nicotinic acetylcholine receptors (nAChRs) or GABA-gated chloride channels.[11]

Conclusion

This compound represents a promising starting point for the discovery of new agrochemical agents. Its substituted pyridine structure is a motif found in numerous successful commercial products. The protocols outlined in this guide provide a systematic and scientifically rigorous framework for evaluating its potential as a fungicide, herbicide, or insecticide. The results of these screening assays will determine the future direction of research for this compound and its analogues.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 21). The Role of 5-Bromo-3-methylpyridine-2-carboxylic Acid in Chemical Synthesis. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Herbicides, Pyridine Carboxylate. Retrieved February 2, 2026, from [Link]

-

MDPI. (2022, January 8). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Solanaceae. Retrieved February 2, 2026, from [Link]

-

NIH National Library of Medicine. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved February 2, 2026, from [Link]

-

Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved February 2, 2026, from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 2, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (n.d.). Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. Retrieved February 2, 2026, from [Link]

-

NIH National Library of Medicine. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025, August 10). The insecticidal activity and action mode of an imidacloprid analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine. Retrieved February 2, 2026, from [Link]

-

SpringerLink. (2025, August 6). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Antifungal activities of pyridines and pyrimidines correlate with their.... Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Insecticidal Activity and Insecticidal Mechanism of Total Saponins from Camellia oleifera. Retrieved February 2, 2026, from [Link]

-

PubMed. (n.d.). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Retrieved February 2, 2026, from [Link]

-

PubMed. (n.d.). Insecticidal Activity of Menthol Derivatives Against Mosquitoes. Retrieved February 2, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Synthesis of enzyme inhibitors using 5-Bromo-3-methyl-2-(methylthio)pyridine.

This systematic approach ensures that the compounds generated are of high purity and are structurally verified, making them suitable for subsequent biological evaluation in kinase inhibition assays. The modularity of the Suzuki-Miyaura reaction allows for the systematic exploration of chemical space around the pyridine scaffold, paving the way for the discovery of next-generation enzyme inhibitors. [10]

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 3, 2026, from [Link]

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved February 3, 2026, from [Link]

-

Valenti, C., et al. (2016). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 21(11), 1489. [Link]

-

Abdel-Ghani, T. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(3), 3259-3277. [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2025, November 24). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Retrieved February 3, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 3, 2026, from [Link]

-

Van der Vlag, R., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 986. [Link]

-

Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]

-

PubMed. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Retrieved February 3, 2026, from [Link]

-

RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved February 3, 2026, from [Link]

-

MDPI. (n.d.). Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. Retrieved February 3, 2026, from [Link]

-

PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved February 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Functionalization of 5-Bromo-3-methyl-2-(methylthio)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the chemical functionalization of the pyridine ring in 5-Bromo-3-methyl-2-(methylthio)pyridine. This versatile building block holds significant potential in medicinal chemistry and materials science, and this document outlines key strategies for its derivatization. We will delve into the rationale behind various synthetic approaches, including palladium-catalyzed cross-coupling reactions at the C5-position, metal-halogen exchange for the introduction of diverse functional groups, and potential avenues for C-H functionalization. Each section provides not only step-by-step protocols but also the underlying mechanistic principles and expert insights to facilitate successful experimental outcomes.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery, with its presence noted in a vast number of FDA-approved pharmaceuticals.[1][2] The nitrogen atom imparts unique physicochemical properties, including improved solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets. The specific substitution pattern on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.[3]

This compound is a particularly interesting starting material. The bromine atom at the 5-position serves as a versatile handle for a wide array of cross-coupling reactions. The methyl and methylthio groups at the 3- and 2-positions, respectively, are electron-donating substituents that influence the reactivity of the pyridine ring. Understanding how to selectively modify this scaffold is crucial for unlocking its full potential in the synthesis of novel chemical entities.

This guide is structured to provide both theoretical understanding and practical guidance for the functionalization of this specific pyridine derivative. While direct literature for this exact molecule is sparse, the protocols herein are adapted from well-established methodologies for similarly substituted pyridines, with special consideration given to the electronic and steric influence of the methyl and methylthio groups.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the C5 position is the most reactive site for traditional cross-coupling reactions, offering a reliable entry point for introducing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and alkyl-aryl structures.[4][5] The reaction of this compound with various boronic acids or esters can introduce a wide range of aryl, heteroaryl, and alkyl groups.

Mechanistic Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl- or alkylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

K₂CO₃ or Cs₂CO₃ (2.0 equivalents)

-

1,4-Dioxane/Water (4:1 v/v)

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and the base (2.0 eq).

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Expert Insights:

-

The electron-donating methyl and methylthio groups may slightly retard the rate of oxidative addition compared to electron-deficient pyridines. Higher temperatures or more active catalysts (e.g., those with Buchwald-type ligands) may be necessary for challenging substrates.

-

The sulfur atom of the methylthio group can potentially coordinate to the palladium catalyst, which may inhibit catalysis. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this effect.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[7]

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

CuI (0.1 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne (1.5 eq) dropwise.

-

Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by silica gel column chromatography.

Buchwald-Hartwig Amination: Forming C-N Bonds

This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Pd₂(dba)₃ (0.02 equivalents)

-

Xantphos or other suitable ligand (0.05 equivalents)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

-

Anhydrous toluene or dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the ligand, and the base.

-

Add the this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat to 80-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Stille Coupling: Utilizing Organostannanes

The Stille coupling offers a mild and versatile method for C-C bond formation, particularly with organostannane reagents that are often stable and easily prepared.[10][11][12][13]

Experimental Protocol: Stille Coupling

Materials:

-

This compound

-

Organostannane reagent (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin) (1.1 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

Anhydrous and degassed THF or DMF

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in the chosen solvent.

-

Add the organostannane reagent (1.1 eq).

-

Heat the mixture to 80-100 °C and stir for 6-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin byproducts.

-

Filter the mixture through Celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Reagent | Catalyst/Ligand | Base | Solvent | Typical Temp. (°C) |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄/CuI | TEA | THF | 25-60 |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 80-110 |

| Stille | R-SnBu₃ | Pd(PPh₃)₄ | None | THF/DMF | 80-100 |

Part 2: Functionalization via Metal-Halogen Exchange

Metal-halogen exchange offers a powerful alternative for functionalizing the C5-position, leading to the formation of an organometallic intermediate that can react with a variety of electrophiles.

Lithiation

Treatment of the bromopyridine with a strong organolithium base, typically at low temperatures, can generate a pyridyllithium species.[14][15]

Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the alkyllithium reagent on the bromine atom, leading to the formation of the more stable pyridyllithium and an alkyl bromide.

Caption: Workflow for functionalization via lithiation.

Experimental Protocol: Lithiation and Electrophilic Quench

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) (1.1 equivalents)

-

Anhydrous THF

-

Electrophile (e.g., DMF, CO₂, aldehydes, ketones) (1.2 equivalents)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the alkyllithium reagent dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add the electrophile dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify by column chromatography or crystallization.

Expert Insights:

-

The choice of alkyllithium reagent is critical. n-BuLi is often sufficient, but the more reactive s-BuLi may be required.

-

The temperature must be strictly controlled to avoid side reactions, such as decomposition of the lithiated intermediate.

Grignard Formation

Grignard reagents can be formed from the bromopyridine, typically through a bromine-magnesium exchange reaction.[16][17][18]

Experimental Protocol: Halogen-Magnesium Exchange

Materials:

-

This compound

-

Isopropylmagnesium chloride (i-PrMgCl) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) (1.1 equivalents)

-

Anhydrous THF

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

-

Add the Grignard reagent dropwise at room temperature or 0 °C.

-

Stir for 1-3 hours. The formation of the pyridylmagnesium species can be monitored by quenching aliquots with D₂O and analyzing by ¹H NMR.

-

The resulting Grignard reagent can then be used in subsequent reactions with various electrophiles.

Part 3: C-H Functionalization

Direct C-H functionalization of pyridines is an attractive but challenging area of research.[1][2][19][20] The electron-poor nature of the pyridine ring generally makes it less susceptible to electrophilic C-H activation.[1][2] For this compound, the most likely positions for C-H functionalization would be C4 and C6.

Conceptual Approaches:

-

Directed Metalation: The methylthio group at C2 could potentially direct metalation to the C3 position, but this is already substituted. The pyridine nitrogen can direct metalation to the C2 and C6 positions. Given that C2 is substituted, C6 would be the next likely site for directed metalation, though this can be challenging.

-

Transition-Metal Catalyzed C-H Activation: Various transition metal catalysts (e.g., Pd, Rh, Ru) have been employed for the C-H functionalization of pyridines.[19] These methods often require specific directing groups and are highly substrate-dependent. Developing a C-H functionalization strategy for this specific molecule would likely require significant optimization.

Due to the complexity and substrate-specificity of C-H functionalization, a general protocol is not provided. Researchers interested in this approach should consult specialized literature on pyridine C-H activation.[1][2][19][20]

Conclusion

This compound is a valuable building block with multiple avenues for synthetic elaboration. The C5-bromo position is readily functionalized through a variety of robust palladium-catalyzed cross-coupling reactions and metal-halogen exchange protocols. These methods provide reliable access to a wide range of derivatives, enabling the exploration of this chemical space for applications in drug discovery and materials science. While direct C-H functionalization remains a more advanced and less predictable strategy, it represents a potential future direction for accessing novel analogues. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully derivatize this versatile pyridine scaffold.

References

-

(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

C-H functionalization of pyridines - PubMed. Available at: [Link]

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI. Available at: [Link]

-

A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed. Available at: [Link]

-

Synthesis of 5-bromo-2-hydroxy-3-nitropyridine - PrepChem.com. Available at: [Link]

-

Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. Available at: [Link]

-

Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.... - ResearchGate. Available at: [Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. Available at: [Link]

-

Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. Available at: [Link]

-

. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

-

C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

(PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Available at: [Link]

- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents.

-

Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchGate. Available at: [Link]

-

The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]

-

Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available at: [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH. Available at: [Link]

-

Stille reaction - Wikipedia. Available at: [Link]

-

Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U - The Royal Society of Chemistry. Available at: [Link]

-

Lithium Halogen Exchange in Pyridine | PDF | Precipitation (Chemistry) - Scribd. Available at: [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

C-H Functionalization of Pyridines - ResearchGate. Available at: [Link]

-

(PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - ResearchGate. Available at: [Link]

-

pyridine lithiation - quimicaorganica.org. Available at: [Link]

-

Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. Available at: [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Semantic Scholar. Available at: [Link]

Sources

- 1. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. pyridine lithiation [quimicaorganica.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 20. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Heck Reactions of Pyridine Substrates

The Pyridine Paradox: Why Your Reaction is Failing

Pyridine substrates represent a "privileged scaffold" in drug discovery but a "catalyst sponge" in palladium chemistry. If you are experiencing low conversion (<20%) or stalling after an initial burst, you are likely fighting two distinct mechanisms: Competitive Coordination (Poisoning) or Electronic Deactivation .

The nitrogen atom in pyridine is a strong

Visualizing the Failure Mode

The following diagram illustrates the "Dead End" pathway where pyridine coordination arrests the catalytic cycle.

Figure 1: The "Dead End" shunt pathway. The pyridine nitrogen competes with the alkene for the open coordination site on the Pd(II) intermediate. Without bulky ligands or additives, the equilibrium favors the inactive 'Dead' species.

Diagnostic Triage: Identify Your Specific Issue

Q1: My reaction turns black immediately and yields no product. What happened?

Diagnosis: "Palladium Black" precipitation. Cause: The catalyst decomposed before entering the cycle. This is common with electron-deficient 3-halopyridines which have a slow rate of oxidative addition. If the Pd(0) isn't stabilized by a ligand or substrate quickly, it aggregates. The Fix:

-

Switch Ligand: Move to electron-rich, bulky phosphines like

or XPhos . These accelerate oxidative addition. -

Protocol: See Protocol A (The Bulky Ligand Method) below.

Q2: The reaction starts well but stalls at 30-40% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition / Catalyst Poisoning.[1] Cause: As the reaction proceeds, the concentration of the pyridine product (which also has a coordinating nitrogen) increases. If your product is a better ligand than your phosphine, it will shut down the catalyst. The Fix:

-

Increase Temperature: Higher temperatures (

C) favor the dissociation of the pyridine-Pd complex. -

Jeffery Conditions: Switch to "ligandless" phase-transfer conditions using Tetraalkylammonium salts (TBAI/TBAC). The ammonium salt stabilizes anionic Pd species, preventing N-coordination.

-

Protocol: See Protocol B (Jeffery Conditions).

Q3: I am using a 2-halopyridine and getting zero conversion.

Diagnosis: The "Chelation Trap." Cause: 2-halopyridines are uniquely difficult because the nitrogen is adjacent to the halogen. After oxidative addition, the nitrogen instantly chelates the Pd, forming a stable 4-membered metallacycle that prevents alkene insertion. The Fix:

-

The "Decoy" Strategy: Oxidize the pyridine to Pyridine-N-oxide first. The N-oxide oxygen is a poor donor to Pd. Perform the Heck reaction, then reduce the N-oxide back to the pyridine (using Zn or Fe) in a subsequent step.

Comparative Reactivity Data

The position of the halogen on the pyridine ring dictates your strategy. Use this table to select your starting point.

| Substrate Type | Reactivity Challenge | Recommended Catalyst System | Key Additive |

| 2-Halopyridine | Critical: Chelation trapping; N-poisoning. | Pd(OAc)₂ / XPhos or N-Oxide route | Ag₂CO₃ (forces cationic path) |

| 3-Halopyridine | Moderate: Slow oxidative addition (electron poor). | Pd₂(dba)₃ / P(t-Bu)₃ | None (Standard bases work) |

| 4-Halopyridine | High: Prone to homocoupling; N-poisoning. | Pd(OAc)₂ / dppf | TBAI (Phase Transfer) |

Validated Experimental Protocols

Protocol A: The "Sledgehammer" (For Unreactive 3-Halopyridines)

Designed to force oxidative addition on electron-deficient rings using Fu's conditions.

Reagents:

-

Substrate: 3-Bromopyridine (1.0 equiv)

-

Alkene: n-Butyl acrylate (1.2 equiv)

-

Catalyst:

(1.5 mol%) -

Ligand:

(3.6 mol%) (Air-stable precursor to -

Base:

(Dicyclohexylmethylamine) (1.2 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Glovebox/Schlenk: In a vial, mix Pd source, Ligand salt, and Base.

-

Solvent: Add Dioxane. The solution should turn orange/brown. Stir for 5 mins to generate the active

species. -

Substrate: Add the halide and alkene.

-

Heat: Seal and heat to 100°C for 12 hours.

-

Workup: Filter through a silica plug (to remove Pd) and concentrate.

Why this works: The massive steric bulk of the tert-butyl groups prevents the pyridine nitrogen from approaching the Palladium center (steric repulsion), while the electron-rich nature of the phosphorus accelerates the difficult oxidative addition.

Protocol B: "Jeffery Conditions" (For 2- & 4-Halopyridines)

Uses phase-transfer catalysis to stabilize "ligandless" palladium nanoparticles, preventing N-coordination.

Reagents:

-

Substrate: 2-Bromopyridine (1.0 equiv)

-

Catalyst:

(5 mol%)[2][3] -

Additive: Tetrabutylammonium Chloride (TBAC ) or Bromide (TBAB ) (1.0 equiv)

-

Base:

(2.5 equiv) - Must be anhydrous and finely ground. -

Solvent: DMF (Dimethylformamide)

Step-by-Step:

-

Mix Solids: Combine

, TBAC, Base, and Substrate in a reaction tube. -

Solvent: Add DMF.[2]

-

Alkene: Add the alkene (1.2 - 1.5 equiv).

-

Heat: Heat to 80-100°C .

-

Monitoring: Check LCMS at 2 hours. If black precipitate forms and conversion stops, add another 2 mol% Pd(OAc)₂.

Why this works: The quaternary ammonium salt forms a layer around the active Pd species (likely anionic

Troubleshooting Logic Flow

Use this decision tree to navigate your optimization process.

Figure 2: Logical decision tree for optimizing pyridine Heck reactions based on substrate electronics and failure modes.

References

-

Jeffery Conditions (Phase Transfer): Jeffery, T. "Tetraalkylammonium salts in palladium-catalyzed vinylation of aryl and vinyl halides."[3] Tetrahedron, 1996, 52, 10113–10130.[3]

-

Bulky Phosphines (Fu's Catalyst): Littke, A. F., & Fu, G. C.[4] "Heck reactions in the presence of P(t-Bu)3: Expanded scope and milder reaction conditions." Journal of Organic Chemistry, 1999, 64, 10–11.[3][4]

-

Mechanism of Pyridine Poisoning: Nilsson, P., et al. "Palladium-Catalyzed Coupling of 2-Halopyridines." Journal of the American Chemical Society, 2002.

-

Review of Heterocycle Heck Reactions: "Heck-like Reactions Involving Heteroatomic Electrophiles." National Institutes of Health (PMC).

-

Aqueous/NHC Protocols: Wang, Z., et al. "Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex."[4][5] Synlett, 2011.[4][5]

Sources

- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 3. people.uniurb.it [people.uniurb.it]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex [organic-chemistry.org]

Alternative catalysts for cross-coupling with 5-Bromo-3-methyl-2-(methylthio)pyridine

This guide serves as a specialized technical support resource for researchers working with 5-Bromo-3-methyl-2-(methylthio)pyridine .[1] It addresses the unique challenges posed by the thioether moiety and steric environment of this substrate.[1]

Case Reference: SUB-PYR-SME-005 Subject: Overcoming Catalyst Deactivation and Optimizing Turnover in Sulfur-Rich Pyridines Assigned Specialist: Senior Application Scientist

Part 1: The Engineering Challenge

Before selecting a catalyst, you must understand why standard protocols (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) often fail with this substrate.[1]

-

The "Sulfur Anchor" Effect (Catalyst Poisoning): The methylthio group (-SMe) at the C2 position is a soft Lewis base.[1] It can displace labile phosphine ligands on Palladium (Pd), forming a stable, non-reactive chelate.[1] This shuts down the catalytic cycle by preventing oxidative addition or transmetallation.[1]

-

Steric Gating: The methyl group at C3 is ortho to the nitrogen but meta to the reactive bromine (C5).[1] While not directly blocking the C5-Br bond, it increases the rigidity of the ring and can influence the bite angle required for bulky ligands.[1]

-

Electronic Deactivation: The electron-donating resonance of the -SMe group makes the pyridine ring more electron-rich than a standard chloropyridine, slightly increasing the energy barrier for oxidative addition at the C5-Br bond.[1]

Part 2: Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields are <10%. Is the catalyst decomposing?

Diagnosis: Yes. This is classic "Pd-black" formation caused by ligand stripping.[1] The sulfur atom in your substrate is outcompeting your phosphine ligands (like PPh₃) for the metal center.[1] Solution: Switch to Pd-NHC (N-Heterocyclic Carbene) catalysts, specifically the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) series.[1]

-

Why? NHC ligands bind to Pd much more strongly than phosphines or thioethers.[1] The -SMe group cannot displace the NHC ligand, ensuring the catalyst remains active.[1]

-

Recommendation: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent .[1]

Q2: I need to avoid Palladium due to cost. Can I use Nickel?

Diagnosis: Proceed with extreme caution. Risk Factor: Nickel (Ni) is highly thiophilic.[1] Unlike Pd, which prefers C-Br insertion, Ni(0) often inserts into the C-S bond (C2-SMe), leading to desulfurization or scrambling of your product.[1] Solution: If you must use Ni, you need a ligand that creates a very crowded metal center to discourage S-coordination.[1]

-

Protocol Adjustment: Use NiCl₂(dme) / dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine).[1]

-

Critical Warning: Avoid Magnesium (Grignard) or Zinc reductants if possible, as these promote C-S cleavage (Kumada/Negishi conditions).[1] Suzuki coupling is safer for retaining the -SMe group.[1]

Q3: The reaction works but stalls at 60% conversion. How do I push it to completion?

Diagnosis: Catalyst death due to product inhibition.[1] As the product accumulates, the concentration of the bidentate pyridine-thioether motif increases, eventually sequestering the remaining catalyst.[1] Solution: Use a Precatalyst System that releases the active species slowly, or switch to a bulky biaryl phosphine ligand that creates a "roof" over the metal center.[1]

-

Recommendation: XPhos Pd G4 or RuPhos Pd G4 .[1]

-

Mechanism: These ligands are bulky enough to prevent the sulfur atom from coordinating "top-down" onto the square-planar Pd complex.[1]

Part 3: Recommended Protocols

Protocol A: The "Gold Standard" (High Reliability)

System: Suzuki-Miyaura Coupling with Pd-PEPPSI-IPr Best For: Precious substrates, late-stage functionalization, sulfur-tolerance.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid/Pinacol Ester: 1.2–1.5 equiv[1]

-

Catalyst: Pd-PEPPSI-IPr (2–5 mol%)[1]

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for dry conditions)

-

Solvent: Dioxane/H₂O (4:1) or Toluene/KOH (for anhydrous)[1]

Step-by-Step:

-

Charge: Add substrate, boronic acid, Pd-PEPPSI-IPr, and base to a vial equipped with a stir bar.

-

Purge: Seal and purge with Argon/N₂ for 5 minutes. (PEPPSI catalysts are air-stable as solids but the cycle requires inert atmosphere).[1]

-

Solvent: Add degassed solvent via syringe.[1]

-

Activation: Heat to 60–80°C .

-

Note: PEPPSI catalysts have a distinct "induction period" where the pyridine "throw-away" ligand dissociates.[1] Do not judge reaction color in the first 10 minutes.

-

-

Workup: Filter through Celite to remove Pd black (if any) and salts.[1]

Protocol B: The "Steric Powerhouse" (For Hindered Partners)

System: Buchwald-Hartwig or Suzuki with XPhos Pd G4 Best For: Coupling with bulky amines or ortho-substituted aryl boronic acids.[1]

Reagents:

-

Catalyst: XPhos Pd G4 (1–3 mol%)[1]

-

Base: K₃PO₄ (Suzuki) or NaOtBu (Amination)[1]

-

Solvent: THF or 1,4-Dioxane[1]

Technical Insight: The G4 precatalyst contains a pre-formed Pd(0) source that activates at room temperature (or mild heat), preventing the initial aggregation of Pd that sulfur promotes.[1]

Part 4: Decision Logic & Mechanism Visualization

Figure 1: Catalyst Selection Decision Tree

Caption: Flowchart for selecting the optimal catalyst based on failure mode and reaction constraints.

[1]

Figure 2: Mechanism of PEPPSI Stabilization Against Sulfur

Caption: How the NHC ligand (IPr) prevents the Methylthio group from deactivating the Palladium center.[1]

Part 5: Comparative Data Summary

| Catalyst System | Sulfur Tolerance | Steric Tolerance | Risk of Side Rxn | Cost | Recommendation Level |

| Pd(PPh₃)₄ | Low | Moderate | Low | High | Not Recommended |

| Pd-PEPPSI-IPr | High | High | Low | Moderate | Primary Choice |

| XPhos Pd G4 | Moderate-High | Very High | Low | High | Secondary Choice |

| Ni(cod)₂ / Ligand | Moderate | High | High (C-S Cleavage) | Low | Expert Only |

References

-

Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Applications. Chemistry – A European Journal.[1] [1]

-

Bruno, N. C., et al. (2013).[1] Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes. Chemical Communications.[1]

-

Sherwood, J., et al. (2019).[1] Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides: The Influence of Sulfur. Journal of Organic Chemistry. [1]

-

Kalvet, I., et al. (2014).[1] Nickel-Catalyzed Cross-Coupling of Aryl Methyl Sulfides with Aryl Boronic Acids. Angewandte Chemie International Edition. (Cited for warning on C-S cleavage risks).

-

Barde, E., et al. (2019).[1] Sulfur-Tolerance in Palladium-Catalyzed Cross-Couplings. ACS Catalysis.[1] [1]

Sources

Scalability issues in the synthesis of functionalized pyridines

Current Status: OPERATIONAL Lead Application Scientist: Dr. A. Vance System Message: Welcome to the Tier-3 Support Hub. Below you will find resolved tickets addressing the most critical scalability bottlenecks in functionalized pyridine synthesis. These protocols are derived from field failures and process intensification studies.

Ticket #MIN-404: Regioselectivity Drift in Minisci Reactions

User Report: "We are scaling a C-H alkylation on a nicotinic acid derivative using standard Minisci conditions (AgNO3/Persulfate). At 100g scale, we are seeing significant C2/C4 isomer mixtures and over-alkylation (polysubstitution), which forces us to use difficult chromatography. Yields dropped from 65% (gram scale) to 35%."

Diagnosis: The Radical Diffusion Problem

Standard radical alkylations are diffusion-controlled. In batch reactors at scale, poor mixing creates localized high concentrations of alkyl radicals, promoting polysubstitution. Furthermore, the protonated pyridine ring (under acidic conditions) activates both C2 and C4 positions, leading to poor regiocontrol.

Resolution Protocol: The "Acid-Free" Switch

To fix regioselectivity and prevent polysubstitution, you must move away from proton-activation and utilize N-functionalized pyridinium salts . This locks the site-selectivity before the radical attack.

Step-by-Step Correction:

-

Pre-activation: Instead of using H2SO4/TFA, convert your pyridine substrate to an N-fluoropyridinium or N-methoxypyridinium salt. These salts are highly electrophilic but operate under neutral conditions.

-

Switch Radical Source: Move from decarboxylation (Ag/Persulfate) to a photoredox or Lewis-acid mediated approach if possible, or strictly control the oxidant addition rate.

-

Biphasic Engineering: Use a biphasic system (e.g., DCM/Water) with phase-transfer catalysis. The alkyl radical is generated in the organic phase, reacts with the pyridine, and the product remains organic, protecting it from further radical attack (which often happens in the aqueous phase in classic Minisci).

Troubleshooting Matrix: Minisci Scale-Up

| Symptom | Root Cause | Scalable Fix |

| C2/C4 Isomer Mix | Protonation activates both sites indiscriminately. | Use N-oxide (C2 selective) or N-pyridinium salts (C4 selective) to direct the radical [1]. |

| Polysubstitution | High local radical concentration (poor mixing). | Implement Continuous Flow reactors to control radical stoichiometry and residence time [2]. |

| Low Conversion | Pyridine coordinates to Ag(I) catalyst, deactivating it. | Increase ligand bulk on Ag or switch to Metal-Free conditions (e.g., persulfate/DMSO only) [3]. |

Ticket #NOX-500: Thermal Runaway in N-Oxidation

User Report: "We need to synthesize 5kg of a pyridine N-oxide intermediate. Our DSC data shows a sharp exotherm at 80°C. We are using mCPBA in DCM, but the slurry is hard to stir, and we are worried about heat accumulation."

Diagnosis: Heat Transfer Limitation

N-oxidation is highly exothermic. In a large batch reactor, the surface-area-to-volume ratio decreases, making it impossible to remove heat as fast as it is generated. Additionally, metal impurities (Fe, Cu) in reactor walls can catalyze the decomposition of peroxides, leading to explosions.

Resolution Protocol: Continuous Flow Oxidation

Do not scale this in batch. Transition to a continuous flow process using Titanium Silicalite-1 (TS-1) or controlled H2O2 injection.

Workflow Visualization (Graphviz): This diagram illustrates the safe handling of exothermic N-oxidation using a packed-bed flow reactor, eliminating the accumulation of hazardous peracids.

Key Safety Advantage: The "active volume" at any specific moment is milliliters, not liters. If a thermal event occurs, it is contained within a small section of tubing, not a 50L vessel.

Ticket #PDC-911: Palladium Removal in API Synthesis

User Report: "We successfully scaled a Suzuki coupling to 10kg. However, the final API has 350 ppm Palladium. The limit is 5 ppm. Standard washes (EDTA, L-Cysteine) are not working because the pyridine nitrogen binds Pd tightly."

Diagnosis: The Pyridine "Trap"

Pyridines are excellent ligands.[1] They compete with standard scavengers for the metal center. Simple wash steps fail because the

Resolution Protocol: High-Affinity Scavenging & Crystallization

You need a scavenger with a binding constant orders of magnitude higher than pyridine (e.g., thiols or thioureas) and a method to physically sequester it.

Protocol:

-

Select Scavenger: Use Trimercaptotriazine (TMT) functionalized resins or Silica-supported Thiols . TMT forms a highly insoluble complex with Pd.

-

The "Aging" Step: Add the scavenger resin (10-20 wt% vs Pd) to the reaction mixture before workup. Heat to 50°C for 4-12 hours.

-

Why? Ligand exchange is not instantaneous. You must provide thermal energy to dissociate the Pd-Pyridine bond and allow the Pd to transfer to the sulfur-based scavenger.

-

-

Filtration: Filter the resin while hot (to prevent product precipitation) through a 0.45µm filter.

-

Crystallization: If ppm is still >10, perform a crystallization from a solvent system containing 1% N-acetylcysteine . The cysteine keeps residual Pd in the mother liquor while the product crystallizes out.

Data: Scavenger Efficiency Comparison

| Scavenger Type | Mechanism | Efficiency (Pyridine Systems) | Pros/Cons |

| Activated Carbon | Adsorption | Low (20-40% removal) | Cheap, but non-selective; loses yield. |

| Silica-Thiol (Si-SH) | Covalent Binding | High (90-95% removal) | Fast kinetics; expensive for kg scale. |

| MP-TMT (Resin) | Chelation | Very High (>99% removal) | Best for pyridines; requires heating [5]. |

Ticket #LIT-202: Cryogenic Lithiation at Scale

User Report: "We are doing a C3-lithiation (Halogen-Dance reaction) using LDA at -78°C. On a 500g scale, the yield dropped by 40%. We suspect the cooling capacity of our reactor is insufficient."

Diagnosis: Mixing vs. Decomposition

Lithiated pyridines are notoriously unstable (prone to dimerization or ring opening) above -60°C. In large batch reactors, adding n-BuLi creates local "hot spots" where the temperature spikes, destroying the intermediate before it reacts with the electrophile.

Resolution Protocol: Flash Chemistry (Flow)

This is the classic use case for "Flash Chemistry." By using a flow reactor, you can perform the lithiation at much higher temperatures (e.g., -20°C or even 0°C) because the residence time can be reduced to seconds or milliseconds.

Decision Logic for Synthesis Route (Graphviz):

References

-

Maity, S., et al. (2023).[2] "C-H Functionalization of Pyridines." Organic & Biomolecular Chemistry.

-

Chen, S., et al. (2022).[3] "Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives." Synthesis.

-

Bera, M., et al. (2022).[4] "N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization." Journal of the American Chemical Society.

-

Baxendale, I. R., et al. (2013).[5] "One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor." Beilstein Journal of Organic Chemistry.

-

Phillips, S., et al. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development.

-

Dunetz, J. R., et al. (2019). "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Reaction Time and Temperature for Pyridine Functionalization

Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their synthetic strategies. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and materials science, yet their synthesis can be challenging.[1] This guide provides in-depth, field-proven insights to help you navigate the complexities of optimizing reaction time and temperature for successful pyridine functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of pyridine often challenging, leading to low yields?

A1: The difficulty in pyridine functionalization stems from its inherent electronic properties. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards common electrophilic aromatic substitution reactions.[2][3] Furthermore, the lone pair of electrons on the nitrogen atom can coordinate with metal catalysts or Lewis acids, which can inhibit catalytic activity or alter the reaction pathway.[2][3] Achieving regioselectivity can also be a significant challenge, as reactions can often yield a mixture of isomers (e.g., at the C2, C3, or C4 positions), thus lowering the yield of the desired product.[3]

Q2: What are the initial checks I should perform when a pyridine functionalization reaction results in a low yield?

A2: When troubleshooting a low-yield reaction, it is crucial to systematically evaluate several factors. Start by confirming the purity and integrity of your starting materials, reagents, and solvents.[3] Pyridine derivatives and organometallic reagents can be sensitive to air and moisture.[3] Next, scrutinize the reaction setup to ensure it is inert and dry, as required.[3] Finally, re-evaluate the reaction conditions, including temperature, reaction time, and concentrations, as suboptimal parameters are a common cause of poor yields.[3]

Q3: How does the choice of catalyst and ligand impact the yield of pyridine cross-coupling reactions?

A3: The catalyst and ligand system is critical for a successful cross-coupling reaction. The ligand can influence the stability and reactivity of the metal center, which in turn affects the rates of oxidative addition, transmetalation, and reductive elimination. For instance, in palladium-catalyzed cross-coupling reactions, the use of a bidentate ligand can enhance the rate of ligand exchange on the palladium center, preventing catalyst deactivation and improving turnover.[4]

Q4: When should I consider using a protecting group for the pyridine nitrogen?